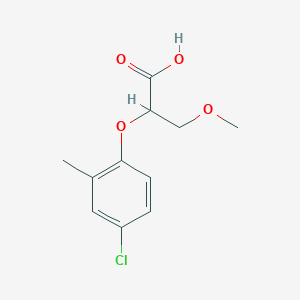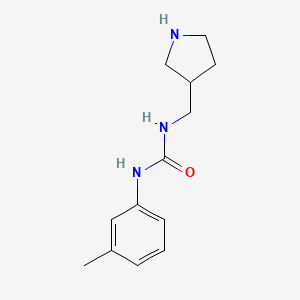
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is a chemical compound that has been studied for its potential applications in scientific research. It is a urea derivative that has shown promise in various fields, including medicinal chemistry, pharmacology, and neuroscience.
科学研究应用
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been used to study the effects of urea derivatives on various biological targets, including enzymes and receptors. In neuroscience, it has been studied for its potential neuroprotective effects and as a tool for investigating the mechanisms of neurodegeneration.
作用机制
The mechanism of action of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is not fully understood. However, it is thought to act on various biological targets, including enzymes and receptors, through a variety of mechanisms, including inhibition and activation. It has been shown to have potential neuroprotective effects through its ability to modulate various signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the activity of various receptors, including the NMDA receptor and the dopamine receptor. In vivo studies have demonstrated its potential neuroprotective effects, including the ability to protect against oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is its relatively simple synthesis method, which makes it readily accessible to researchers. It has also shown promise in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
未来方向
There are several future directions for research on 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea. One potential direction is the further investigation of its potential neuroprotective effects and its use as a tool for studying the mechanisms of neurodegeneration. Another potential direction is the optimization of its use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential targets in various biological systems.
In conclusion, 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is a urea derivative that has shown promise in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. Its relatively simple synthesis method and potential neuroprotective effects make it an attractive compound for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.
合成方法
The synthesis of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea involves the reaction of 3-methylbenzylamine with ethyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with pyrrolidine to yield the final product. The synthesis method is relatively straightforward and can be performed using standard laboratory equipment.
属性
IUPAC Name |
1-(3-methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-3-2-4-12(7-10)16-13(17)15-9-11-5-6-14-8-11/h2-4,7,11,14H,5-6,8-9H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPZAASKSFRPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


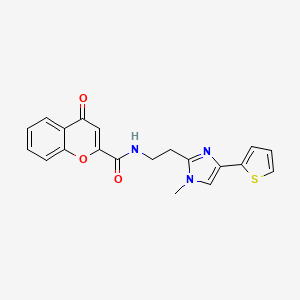
![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)
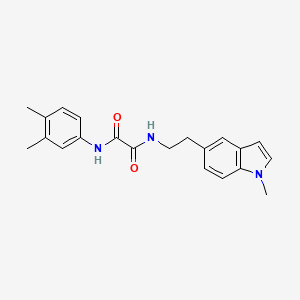
![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2743083.png)
![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743085.png)
![N-[Furan-2-yl-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2743086.png)
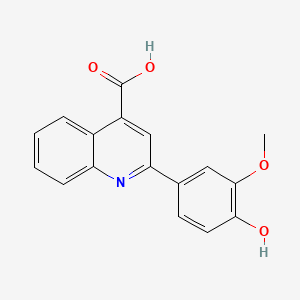
![1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2743089.png)
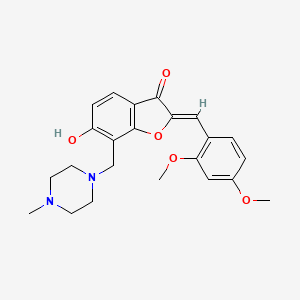


![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2743094.png)
